Home > Products > Screening Compounds P18192 > Atopaxar hydrobromide
Atopaxar hydrobromide - 474544-83-7

Atopaxar hydrobromide

Catalog Number: EVT-260565
CAS Number: 474544-83-7
Molecular Formula: C29H39ClFN3O5
Molecular Weight: 564.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atopaxar hydrochloride is used in the Treatment of Cardiovascular Disorders.
Source and Classification

Atopaxar hydrobromide, also known as E-5555, is classified as a small molecule drug and specifically functions as a selective and reversible antagonist of the protease-activated receptor-1 (PAR-1) for thrombin. It has been investigated primarily for its use in treating conditions like coronary artery disease and acute coronary syndrome . The compound's development has been supported by various studies that highlight its safety profile and efficacy in preclinical and clinical trials .

Synthesis Analysis

The synthesis of atopaxar hydrobromide involves several key steps, typically beginning with the preparation of intermediates that can be further modified to achieve the desired molecular structure. The detailed synthetic route includes:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • N-alkylation: This step introduces alkyl groups to nitrogen atoms in the structure.
    • Coupling Reactions: These reactions form bonds between different molecular fragments.
    • Hydrobromide Formation: The final step typically involves the formation of the hydrobromide salt to enhance solubility and stability.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The exact parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity but are often proprietary to the developing pharmaceutical companies .

Molecular Structure Analysis

Atopaxar hydrobromide has a complex molecular structure characterized by the following features:

  • Chemical Formula: C29H38FN3O5
  • Molecular Weight: Approximately 527.64 g/mol
  • Structural Components: The molecule contains multiple rings and functional groups that contribute to its pharmacological activity. The presence of fluorine and nitrogen atoms enhances its binding affinity to the target receptor.
  • 3D Structure: The three-dimensional conformation of atopaxar is crucial for its interaction with PAR-1, allowing it to effectively inhibit thrombin-induced platelet activation.

The InChIKey for atopaxar hydrobromide is QWKAUGRRIXBIPO-UHFFFAOYSA-N, which can be used for database searches related to this compound .

Chemical Reactions Analysis

Atopaxar hydrobromide participates in several chemical reactions primarily related to its pharmacological function:

  1. Receptor Binding: Atopaxar binds competitively to PAR-1, inhibiting thrombin from activating this receptor. This action prevents downstream signaling pathways that lead to platelet aggregation.
  2. Metabolism: The compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that may also have pharmacological effects or influence safety profiles .
  3. Stability Studies: Chemical stability under various conditions is assessed to ensure that atopaxar maintains its efficacy over time.
Mechanism of Action

Atopaxar hydrobromide operates through a well-defined mechanism:

  • Thrombin Receptor Antagonism: By competitively inhibiting PAR-1, atopaxar prevents thrombin from binding to this receptor. This blockade reduces intracellular calcium release and subsequent platelet activation .
  • Impact on Platelet Aggregation: Studies have demonstrated that atopaxar effectively inhibits thrombin-induced platelet aggregation with an IC50 value around 64 nM, indicating potent activity against thrombin-mediated pathways .
  • Cell Cycle Effects: In cancer research contexts, atopaxar has shown the ability to induce G1 phase cell cycle arrest in tumor cells, suggesting additional mechanisms beyond antiplatelet activity .
Physical and Chemical Properties Analysis

The physical and chemical properties of atopaxar hydrobromide are crucial for understanding its behavior in biological systems:

  • Solubility: Water solubility is approximately 0.00591 mg/mL, which impacts its bioavailability.
  • LogP Value: The logP (partition coefficient) values range from 4.23 to 4.66, indicating lipophilicity which can influence absorption and distribution.
  • pKa Values: The strongest acidic pKa is around 13.29 while the strongest basic pKa is about 6.61; these values are essential for predicting ionization at physiological pH .
  • Molecular Geometry: The compound features multiple rotatable bonds (10), contributing to its flexibility in binding interactions.
Applications

Atopaxar hydrobromide has several notable applications:

  1. Cardiovascular Medicine: It is primarily investigated for preventing thrombotic events in patients with coronary artery disease and acute coronary syndrome.
  2. Cancer Research: Its ability to inhibit JAK-STAT signaling pathways positions it as a candidate for cancer therapeutics due to its potential effects on tumor growth and apoptosis .
  3. Research Tool: As a selective PAR-1 antagonist, atopaxar serves as an important tool in research settings aimed at understanding platelet biology and thrombus formation mechanisms.
Introduction to Atopaxar Hydrobromide: Discovery and Pharmacological Significance

Historical Context of Protease-Activated Receptor-1 (PAR-1) Antagonists in Cardiovascular Research

Thrombin-mediated platelet activation through PAR-1 receptors emerged as a promising therapeutic target following discoveries that existing antiplatelet regimens (aspirin/P2Y12 inhibitors) left this pathway unblocked. PAR-1, a G-protein coupled receptor expressed on human platelets, requires thrombin-mediated proteolytic cleavage to expose a tethered ligand domain (SFLLRN) that triggers intracellular signaling cascades driving platelet aggregation [4]. This receptor's discovery by Vu et al. (1991) revealed it as the primary high-affinity thrombin receptor (EC₅₀: 50 pM), with PAR-4 serving as a low-affinity backup (EC₅₀: 5,000 pM) [6] [8].

Early proof-of-concept studies demonstrated that PAR-1 blockade could inhibit arterial thrombosis without prolonging bleeding times—a critical advantage over conventional antithrombotics. Antibody-based PAR-1 inhibition in primates reduced thrombosis by >80% without hemorrhagic complications, establishing the therapeutic rationale for small molecule antagonists [6]. Species specificity posed challenges: PAR-1 mediates thrombin signaling only in primates and guinea pigs, necessitating specialized preclinical models [8]. First-generation antagonists like SCH530348 (vorapaxar) validated PAR-1 inhibition clinically but revealed limitations including bleeding risk and irreversible receptor binding, driving demand for reversible alternatives [1] [4].

Table 1: Evolution of PAR-1 Antagonists in Cardiovascular Research

CompoundOriginDevelopment PhaseKey Pharmacological Characteristics
SCH530348 (Vorapaxar)Schering-PloughFDA Approved (2014)Irreversible binding; Long receptor occupancy (>30 days)
E5555 (Atopaxar)Eisai Co.Phase II DiscontinuedReversible binding; Short receptor dissociation half-life
PAR-1 AntibodyAcademic ResearchPreclinicalProof-of-concept thrombosis inhibition without bleeding risk

Discovery and Development of Atopaxar Hydrobromide as a Novel PAR-1 Antagonist

Atopaxar hydrobromide (development code E5555) emerged from systematic structure-activity optimization at Eisai Co., where researchers screened >16,000 drug-like compounds to identify a reversible PAR-1 antagonist with favorable pharmacokinetics. The discovery team addressed key challenges: achieving nanomolar affinity while preserving selectivity over other platelet activation pathways (ADP, TXA₂), and ensuring oral bioavailability for chronic administration [3] [6]. The lead compound features a bicyclic amidine core with diethoxyfluoroisoindole and tert-butyl-methoxyphenyl moieties enabling high-affinity PAR-1 interaction (IC₅₀: 19 nM) [5] [10].

Pharmacological characterization revealed atopaxar's exceptional specificity: it inhibited thrombin receptor-activating peptide (TRAP)-induced platelet aggregation (IC₅₀: 0.019 μM) without affecting ADP, collagen, or PAR-4 mediated aggregation at concentrations ≤20 μM [6] [10]. In guinea pig thrombosis models, oral administration (30-100 mg/kg) produced dose-dependent antithrombotic effects, prolonging time to arterial occlusion by 1.8-2.4-fold without prolonging bleeding time even at 1,000 mg/kg—demonstrating a favorable safety window [6] [8]. Phase II trials (LANCELOT-ACS/CAD) confirmed these findings in humans, showing atopaxar effectively inhibited TRAP-induced platelet aggregation (≥90% inhibition at 200 mg/day) with minor bleeding risk [1] [3].

Despite promising efficacy, development was discontinued in 2012 due to dose-dependent transaminitis and QTc prolongation observed in clinical trials, limiting its therapeutic index. Nevertheless, atopaxar remains a valuable pharmacological tool for studying PAR-1 signaling [1] [3].

Table 2: Pharmacological Profile of Atopaxar Hydrobromide

ParameterIn Vitro FindingsIn Vivo Findings (Guinea Pig/Rat)
PAR-1 Binding AffinityIC₅₀: 0.019 μM (human platelet membranes)Not applicable
TRAP-Induced AggregationComplete inhibition at therapeutic concentrationsDose-dependent inhibition (30-100 mg/kg)
Non-PAR-1 Aggregation PathwaysNo effect (ADP, collagen, PAR-4ap)No effect on bleeding time (≤1,000 mg/kg)
Vascular RestenosisInhibited thrombin-induced SMC proliferationReduced neointimal thickening post-injury

Dual Role in JAK-STAT Signaling Modulation: Expanding Therapeutic Horizons

Beyond its PAR-1 antagonist properties, atopaxar hydrobromide unexpectedly emerged as a potent modulator of the JAK-STAT pathway. High-throughput screening of 16,081 compounds using STAT3 luciferase reporter assays identified atopaxar as a selective inhibitor of JAK1/JAK2 kinases, disrupting phosphorylation of STAT3—a transcription factor implicated in oncogenesis and immune dysregulation [2]. This discovery repositioned atopaxar as a potential dual-targeted agent for oncology applications, particularly in malignancies with constitutive JAK-STAT activation.

Mechanistic studies demonstrated that atopaxar hydrobromide (5-20 μM) suppressed both constitutive and cytokine-induced STAT3 phosphorylation in cancer cells, inducing G1 cell cycle arrest and selective apoptosis in STAT3-dependent tumors [2]. Unlike PAR-1 antagonism, this activity required the hydrobromide salt formulation, suggesting ionic interactions with kinase domains. The compound exhibited particular efficacy against triple-negative breast cancer and other malignancies driven by dysregulated JAK-STAT signaling, reducing tumor growth in xenograft models by >60% through caspase-mediated apoptosis [2] [7].

This JAK-STAT inhibition intersects with PAR-1 signaling in the tumor microenvironment:

  • Platelet-Tumor Crosstalk: Tumor-activated platelets release JAK-STAT stimulating cytokines (IL-6, VEGF), creating a pro-metastatic niche that atopaxar disrupts [7] [9]
  • Transcriptional Regulation: Constitutively active STAT3 increases PAR-1 expression in malignancies, establishing a feedforward oncogenic loop [7]
  • Therapeutic Synergy: Combined PAR-1/JAK-STAT blockade may overcome limitations of single-pathway inhibitors in advanced carcinomas [2] [9]

Table 3: JAK-STAT Pathway Modulation by Atopaxar Hydrobromide

Oncological ParameterEffect of Atopaxar HydrobromideMechanistic Basis
STAT3 PhosphorylationConcentration-dependent inhibition (IC₅₀: ~5 μM)Direct JAK1/JAK2 kinase inhibition
Cancer Cell ApoptosisSelective induction in STAT3-dependent linesCaspase-3/9 activation; Bcl-2 downregulation
Cell Cycle ProgressionG1 phase arrestReduced cyclin D1/CDK4/6 expression
In Vivo Tumor Growth>60% reduction in xenograft modelsAnti-proliferative/pro-apoptotic actions
EMT MarkersPartial reversal in breast cancer modelsE-cadherin upregulation; vimentin reduction

Properties

CAS Number

474544-83-7

Product Name

Atopaxar hydrobromide

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrochloride

Molecular Formula

C29H39ClFN3O5

Molecular Weight

564.1 g/mol

InChI

InChI=1S/C29H38FN3O5.ClH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H

InChI Key

DUUYZYAKJMJYJV-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br

Solubility

Soluble in DMSO

Synonyms

Atopaxar hydrochloride

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.